molecular formula C26H18N6O2S B2986321 N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide CAS No. 891105-89-8

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide

Katalognummer: B2986321
CAS-Nummer: 891105-89-8
Molekulargewicht: 478.53
InChI-Schlüssel: WOIBHKIPPSOYJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 3 and a phenyl-naphthalene sulfonamide moiety at position 4. This structure combines a heterocyclic scaffold with aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or protein-protein interactions.

Eigenschaften

IUPAC Name

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N6O2S/c33-35(34,23-10-7-18-3-1-2-4-21(18)17-23)31-22-8-5-19(6-9-22)24-11-12-25-28-29-26(32(25)30-24)20-13-15-27-16-14-20/h1-17,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIBHKIPPSOYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that include the preparation of the pyridazine and triazole rings followed by sulfonamide formation. The reaction conditions often include:

  • Reagents : Appropriate aromatic aldehydes, hydrazines, and sulfonic acids.
  • Conditions : Refluxing in solvents such as ethanol or dimethylformamide (DMF).

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of triazolo[4,3-b]pyridazine have been shown to possess strong antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
4gMCF-70.163 ± 0.01Induces apoptosis via caspase activation
22iA5490.83 ± 0.07Inhibits c-Met kinase activity
22iMCF-70.15 ± 0.08Induces cell cycle arrest

These findings suggest that this compound could act similarly due to its structural components.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Targeting specific kinases such as c-Met and Pim-1 which are crucial in cancer cell proliferation and survival.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase enzymes leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.

Case Studies

A notable study involved the evaluation of a related compound's effects on MCF-7 breast cancer cells. It was found that:

  • The compound caused significant cell cycle arrest in the S phase.
  • Apoptotic markers were significantly elevated compared to controls.

This study underscores the potential role of similar compounds in cancer therapeutics.

Pharmacokinetics and Drug-Likeness

In addition to biological activity, pharmacokinetic properties are essential for assessing the drug-likeness of this compound:

PropertyValue
SolubilityHigh
LipophilicityModerate
BioavailabilityFavorable

These properties suggest that the compound may be suitable for further development as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Biological Target / Activity
Target Compound [1,2,4]triazolo[4,3-b]pyridazine - 3-(Pyridin-4-yl)
- 6-(Phenyl-naphthalene sulfonamide)
Hypothesized: Kinase/Lin28 inhibition
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]triazolo[4,3-b]pyridazine - 3-Methyl
- 6-(Phenyl-methyl acetamide)
Lin28/let-7 interaction inhibitor
Compound 13 (4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenyl benzoate) [1,2,4]triazolo[4,3-b]pyridazine - 6-Methyl
- 8-(Phenethyl benzoate)
Not specified (anticancer candidate)
Rivoceranib (Antiviral triazolo-triazinone) [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one - 7-(Methylsulfanyl)
- 3-Nitro
Antiviral (target unspecified)
891117-12-7 (2-(4-Ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]triazolo[4,3-b]pyridazine - 3-Methyl
- 6-(Phenyl-ethoxyphenyl acetamide)
Not specified (structural analog)

Key Observations :

  • The target compound’s naphthalene sulfonamide group distinguishes it from acetamide (Lin28-1632) or benzoate (Compound 13) derivatives. Sulfonamides are known for enhanced hydrogen-bonding capacity and solubility, which may improve target engagement .

Hypothesized Advantages of the Target Compound :

  • The naphthalene sulfonamide moiety may confer stronger binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methyl or ethoxyphenyl groups).
  • The pyridin-4-yl group could improve selectivity for pyridine-binding domains in kinases or epigenetic regulators .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.